2-Ethenyl-1-methylnaphthalene

CAS No.: 35737-86-1

Cat. No.: VC17054433

Molecular Formula: C13H12

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35737-86-1 |

|---|---|

| Molecular Formula | C13H12 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 2-ethenyl-1-methylnaphthalene |

| Standard InChI | InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3 |

| Standard InChI Key | HQEBIIQRJHCZNH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=CC=CC=C12)C=C |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

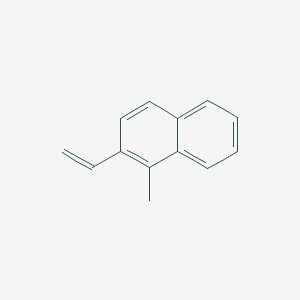

2-Ethenyl-1-methylnaphthalene consists of a naphthalene ring system (C₁₀H₈) with two substituents:

-

Methyl group (-CH₃) at the 1-position.

-

Ethenyl group (-CH=CH₂) at the 2-position.

The molecular formula is C₁₃H₁₂, with a calculated molecular weight of 168.24 g/mol. The ethenyl group introduces a planar, conjugated double bond, potentially influencing electronic properties and reactivity compared to simpler alkylated naphthalenes .

Table 1: Calculated Physicochemical Properties of 2-Ethenyl-1-methylnaphthalene

Synthetic Pathways and Challenges

Friedel-Crafts Alkylation

A naphthalene derivative could undergo sequential alkylation. For example:

-

Methylation: Introduce a methyl group at the 1-position using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

-

Ethenylation: Employ cross-coupling reactions (e.g., Heck reaction) to attach the ethenyl group at the 2-position. Palladium catalysts and styrene derivatives might facilitate this step .

Deprotection Strategies

A trimethylsilyl-protected precursor, as seen in the synthesis of 2-ethynylnaphthalene , could be adapted. Tetrabutylammonium fluoride (TBAF) might deprotect a silyl-ethenyl intermediate, yielding the target compound.

Physical and Chemical Properties

Stability and Reactivity

-

Thermal Stability: Likely stable up to 200°C, similar to 1-methylnaphthalene .

-

Photoreactivity: The ethenyl group may participate in [2+2] cycloadditions under UV light, forming dimeric products.

-

Oxidation: Susceptible to epoxidation at the ethenyl double bond, analogous to styrene derivatives .

Solubility and Partitioning

-

Solubility in Water: Estimated <1 mg/L (hydrophobic nature) .

-

Organic Solvents: Miscible with toluene, dichloromethane, and THF.

Toxicological and Environmental Considerations

Acute Toxicity (Inferred Data)

Studies on 1-methylnaphthalene demonstrate species-specific respiratory toxicity in rodents :

For 2-ethenyl-1-methylnaphthalene, the ethenyl group may enhance electrophilicity, potentially increasing reactivity toward cellular nucleophiles (e.g., glutathione).

Table 2: Comparative Toxicity of Naphthalene Derivatives

*Hypothetical estimate based on structural analogs.

Environmental Persistence

-

Biodegradation: Expected slow degradation due to aromaticity; half-life >60 days in soil .

-

Bioaccumulation: Moderate (LogP ~4), similar to other PAHs.

Applications and Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume